2,2-Diethoxyethylamine

Description

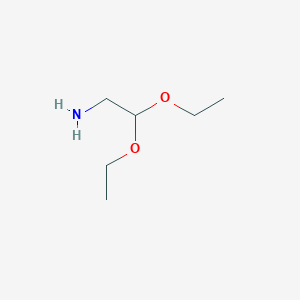

Structure

3D Structure

Properties

IUPAC Name |

2,2-diethoxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2/c1-3-8-6(5-7)9-4-2/h6H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJKLEAOXCZIMPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060945 | |

| Record name | 2,2-Diethoxyethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

645-36-3 | |

| Record name | Aminoacetaldehyde diethyl acetal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethoxyethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Diethoxyethylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19501 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanamine, 2,2-diethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Diethoxyethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-diethoxyethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.401 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHOXYETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/658AO12BQL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,2-Diethoxyethylamine (CAS 645-36-3): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 2,2-Diethoxyethylamine (CAS 645-36-3). All quantitative data is summarized in structured tables for easy comparison, and detailed experimental protocols for key reactions are provided. Visual diagrams created using Graphviz are included to illustrate reaction pathways and experimental workflows.

Core Properties

This compound, also known as aminoacetaldehyde diethyl acetal, is a versatile primary amine and a valuable building block in organic synthesis.[1][2][3] Its unique structure, featuring a protected aldehyde functionality, makes it a key intermediate in the construction of various nitrogen-containing heterocycles.[1][2]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 645-36-3 | [1][4] |

| Molecular Formula | C6H15NO2 | [1][5] |

| Molecular Weight | 133.19 g/mol | [1][5] |

| Appearance | Clear, colorless to light yellow liquid | [1][6][7] |

| Boiling Point | 162-163 °C | [1][4][6][8] |

| Melting Point | <-78 °C | [1][6][7] |

| Density | 0.916 g/mL at 25 °C | [4][6][8] |

| Refractive Index (n20/D) | 1.416-1.418 | [1][4][8] |

| Solubility | Soluble in water | [1][6] |

| Flash Point | 45 °C | [1][7] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Data Availability |

| ¹H NMR | Available, characteristic peaks for ethoxy and aminoethyl groups. |

| ¹³C NMR | Available. |

| Mass Spectrometry (MS) | Available. |

| Infrared (IR) Spectroscopy | Available. |

Safety and Handling

This compound is a flammable and corrosive liquid that requires careful handling.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Information

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | GHS02 | Danger | H226: Flammable liquid and vapor.[9] |

| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[9] |

| Serious Eye Damage/Irritation | GHS05 | Danger | H318: Causes serious eye damage.[9] |

Safe Handling and Storage

-

Handling: Keep away from heat, sparks, open flames, and hot surfaces.[10] Use only non-sparking tools.[10] Avoid breathing mist, vapors, or spray.[10]

-

Storage: Store in a well-ventilated place. Keep container tightly closed in a dry and cool place.[7][10] Store in a flammables area.[1]

-

Incompatible Materials: Acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide.[10]

Applications in Synthesis

This compound serves as a key precursor in the synthesis of various heterocyclic compounds, which are prevalent in many pharmaceutical agents. Its primary amine functionality is essential for initial imine formation in several named reactions.[11]

Synthesis of Isoquinolines: The Pomeranz-Fritsch Reaction

A primary application of this compound is in the Pomeranz-Fritsch reaction for the synthesis of isoquinolines.[11] This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of an aromatic aldehyde and this compound.[11]

Synthesis of Imidazole Derivatives

This compound is a valuable building block for imidazole-containing compounds.[1] It can be used to synthesize 2-mercaptoimidazoles, which exhibit potential antithyroid activity.[11]

Experimental Protocols

The following are detailed, representative experimental protocols for key reactions involving this compound.

Generalized Protocol for the Pomeranz-Fritsch Synthesis of Isoquinoline

This protocol describes a general procedure for the synthesis of isoquinoline from an aromatic aldehyde and this compound.

Step 1: Formation of the Benzalaminoacetal

-

In a round-bottom flask, combine the aromatic aldehyde (1.0 eq) and this compound (1.05 eq).

-

Stir the mixture at room temperature. The reaction can often be performed neat (without a solvent).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aldehyde is consumed.

-

The crude benzalaminoacetal is typically used in the next step without further purification.

Step 2: Acid-Catalyzed Cyclization

-

To a separate flask containing a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid), carefully add the crude benzalaminoacetal from Step 1 while maintaining a controlled temperature (e.g., using an ice bath).

-

Once the addition is complete, slowly heat the reaction mixture to the desired temperature (e.g., 100-160 °C) and maintain for several hours.

-

Monitor the reaction for the formation of the isoquinoline product.

-

After the reaction is complete, carefully quench the reaction by pouring it onto crushed ice.

-

Basify the aqueous solution with a suitable base (e.g., NaOH or NH₄OH) to a pH > 10.

-

Extract the isoquinoline product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to obtain the desired isoquinoline.

References

- 1. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Isoquinoline synthesis [quimicaorganica.org]

- 4. organicreactions.org [organicreactions.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Pomeranz-Fritsch Isoquinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to 2,2-Diethoxyethylamine: A Versatile Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Diethoxyethylamine, also known as aminoacetaldehyde diethyl acetal (B89532), is a primary amine and a stable precursor to aminoacetaldehyde. Its unique structure, featuring a protected aldehyde group, makes it a valuable building block in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, key synthetic applications, and detailed experimental protocols relevant to pharmaceutical research and development.

Core Molecular and Physical Properties

This compound is a colorless to light yellow liquid.[1] Its fundamental properties are summarized below.

| Property | Value | References |

| Molecular Formula | C₆H₁₅NO₂ | [2][3] |

| Molecular Weight | 133.19 g/mol | [2] |

| IUPAC Name | 2,2-diethoxyethanamine | [2] |

| CAS Number | 645-36-3 | [2] |

| Density | 0.916 g/mL at 25 °C | |

| Boiling Point | 162-163 °C | |

| Melting Point | -78 °C | |

| Flash Point | 45 °C | [1] |

| Refractive Index | 1.417 (at 20 °C) | |

| Solubility | Soluble in water | [4] |

Chemical Reactivity and Stability

This compound is stable under normal temperatures and pressures.[5] The acetal group is stable under basic conditions but is susceptible to hydrolysis in the presence of acid, which unmasks the aldehyde functionality. This reactivity is central to its utility in synthesis. The primary amine group exhibits typical nucleophilic character, readily participating in reactions such as imine formation.

The compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[6] It should be stored in a cool, dark, and well-ventilated place under an inert atmosphere to prevent degradation.[6]

Key Applications in Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of various pharmaceutical scaffolds. Its bifunctional nature allows it to be a linchpin in forming complex heterocyclic systems.

Isoquinoline (B145761) Synthesis via the Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a classic and effective method for synthesizing the isoquinoline core, a structure present in numerous alkaloids and pharmacologically active compounds like the vasodilator papaverine.[5][7] The reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed by the condensation of a benzaldehyde (B42025) derivative with this compound.[5]

Synthesis of Imidazole Derivatives

Aminoacetaldehyde diethyl acetal serves as a building block for various imidazole-containing compounds.[3] Imidazoles are a class of heterocycles of great importance in medicinal chemistry, found in drugs such as the antifungal agent ketoconazole (B1673606) and the proton-pump inhibitor omeprazole.

Precursor for Praziquantel (B144689) Synthesis

This compound (or its dimethyl acetal equivalent) is a key intermediate in several synthetic routes to Praziquantel, an essential anthelmintic drug used to treat schistosomiasis and other parasitic worm infections. It is typically used to introduce a protected two-carbon unit that is later involved in the formation of the pyrazinoisoquinoline ring system of the final drug.

Experimental Protocols

The following protocols are illustrative examples of how this compound is used in key synthetic transformations.

Protocol 1: General Procedure for the Pomeranz-Fritsch Synthesis of an Isoquinoline Derivative

This two-step procedure outlines the formation of the Schiff base intermediate followed by acid-catalyzed cyclization.

Step 1: Formation of the Benzalaminoacetal (Schiff Base)

-

In a round-bottom flask, dissolve the desired substituted benzaldehyde (1.0 mole equivalent) in anhydrous ethanol.

-

Add this compound (1.0 mole equivalent) to the solution at room temperature with stirring.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Upon completion, remove the solvent under reduced pressure to yield the crude benzalaminoacetal, which can often be used in the next step without further purification.

Step 2: Acid-Catalyzed Cyclization

-

In a separate flask equipped with a dropping funnel and magnetic stirrer, place concentrated sulfuric acid (or polyphosphoric acid) and cool it in an ice bath to 0-10 °C.

-

Slowly add the crude benzalaminoacetal from Step 1 to the stirred acid, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat as required (conditions vary depending on the substrate) to drive the cyclization.

-

Once the reaction is complete (monitored by TLC), carefully pour the mixture onto crushed ice.

-

Basify the aqueous solution with a suitable base (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or sodium hydroxide solution) to a pH > 10.

-

Extract the product with an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) multiple times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by crystallization to afford the desired isoquinoline derivative.

Protocol 2: Synthesis of a Praziquantel Intermediate

This protocol describes the amination of 2-chloro-N-phenethylacetamide with aminoacetaldehyde dimethyl acetal (a close analogue, procedure adaptable for the diethyl acetal).

-

Combine 2-chloro-N-phenethylacetamide (1.0 mole equivalent), aminoacetaldehyde dimethyl acetal (1.25 mole equivalents), and sodium carbonate (1.3 mole equivalents) in a reaction vessel.

-

Stir the mixture at 90-100°C for 5 hours.

-

After cooling to room temperature, dilute the resulting oil with dichloromethane.

-

Wash the organic phase with water and then with brine.

-

The resulting organic solution containing the intermediate, 2-[(2,2-dimethoxyethyl)amino]-N-(2-phenylethyl)acetamide, can be carried forward to the next cyclization step.

Safety and Handling

This compound is a flammable liquid and vapor.[5] It can cause skin irritation and serious eye irritation.[5] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.[5]

Conclusion

This compound is a highly valuable and versatile reagent in modern organic and medicinal chemistry. Its ability to serve as a stable and effective aminoacetaldehyde synthon provides a reliable pathway for the synthesis of complex nitrogen-containing heterocycles, including the medicinally significant isoquinoline and pyrazinoisoquinoline scaffolds. A thorough understanding of its properties, reactivity, and handling is essential for its effective application in drug discovery and development programs.

References

- 1. Design, Synthesis and Evaluation of Praziquantel Analogues and New Molecular Hybrids as Potential Antimalarial and Anti-Schistosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. organicreactions.org [organicreactions.org]

- 3. scribd.com [scribd.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 6. US8754215B2 - Process for the preparation of praziquantel - Google Patents [patents.google.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

Physical properties of 2,2-Diethoxyethylamine (boiling point, density)

This technical guide provides an in-depth overview of the key physical properties of 2,2-diethoxyethylamine, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document includes a summary of its physical data, detailed experimental protocols for property determination, and a visualization of the compound-property relationship.

Core Physical Properties

This compound, also known as aminoacetaldehyde diethyl acetal, is a colorless liquid with the chemical formula C₆H₁₅NO₂.[1][2] It serves as a valuable synthetic intermediate in the preparation of various chemical compounds.[1][3]

Quantitative Data Summary

The boiling point and density of this compound have been reported in various sources. A summary of these values is presented in the table below for easy reference and comparison.

| Physical Property | Value | Conditions | Citations |

| Boiling Point | 162-163 °C | at standard atmospheric pressure | [1][3][4][5][6][7] |

| 163 °C | at standard atmospheric pressure | [2][8] | |

| 161-163 °C | at standard atmospheric pressure | ||

| 436.2 K (163.05 °C) | Not specified | [9] | |

| Density | 0.916 g/mL | at 25 °C | [5][7][10] |

| 0.916 g/cm³ | Not specified | [4] | |

| 0.9152 g/cm³ | Not specified | [2] | |

| 0.92 | Specific Gravity (20/20) | [8] |

Experimental Protocols

Accurate determination of physical properties is crucial for the proper handling, application, and process design involving chemical compounds. Standardized methods ensure reproducibility and comparability of data.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[2][9] For volatile organic liquids like this compound, the distillation range method is a standard approach.

Method: ASTM D1078 - Standard Test Method for Distillation Range of Volatile Organic Liquids

This method is suitable for liquids with boiling points between 30 and 350 °C that are chemically stable during distillation.[1][8]

Apparatus:

-

Distillation flask

-

Condenser

-

Heating source (e.g., heating mantle)

-

Calibrated thermometer or temperature sensor

-

Graduated cylinder for collecting the distillate

Procedure:

-

A measured volume of the liquid sample is placed in the distillation flask.

-

The apparatus is assembled, ensuring the thermometer bulb is correctly positioned to measure the vapor temperature.

-

The sample is heated, and the temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point.

-

Heating is continued at a regulated rate, and the temperature is observed as the distillation proceeds.

-

The temperature at which the last of the liquid evaporates from the bottom of the flask is recorded as the dry point.

-

The boiling range is reported, which provides an indication of the substance's purity.

A simpler, micro-scale method often used in research labs is the capillary method .[2][11] In this technique, a small amount of the liquid is heated in a tube along with an inverted capillary tube. The temperature at which a steady stream of bubbles emerges from the capillary, and upon cooling, the liquid just begins to enter the capillary, is taken as the boiling point.[2][12]

Determination of Density

Density is a fundamental physical property defined as mass per unit volume. For liquids, several methods are available for accurate density measurement.

Method: ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter

This method is widely used for petroleum products and other liquids and offers high precision.[3][4][5]

Principle: The method utilizes an oscillating U-tube. A small volume of the liquid sample (approximately 1-2 mL) is introduced into a temperature-controlled U-tube.[5][13] The change in the oscillation frequency of the tube caused by the mass of the sample is measured. This frequency change is then used with calibration data to determine the density of the liquid.[5]

Procedure:

-

The digital density meter is calibrated using certified reference standards (e.g., dry air and pure water).

-

The sample is injected into the oscillating U-tube, ensuring no air bubbles are present.[3]

-

The instrument measures the oscillation period and calculates the density at the specified temperature.

-

The result is displayed digitally.

Other common methods for determining the density of a liquid include the use of:

-

Pycnometers: A glass flask with a precisely known volume. The density is calculated from the mass of the liquid that fills the pycnometer.[14]

-

Hydrometers: A weighted, sealed glass tube that floats in the liquid. The density is read from a calibrated scale on the stem of the hydrometer at the point where the liquid surface meets it.[14]

Logical Relationship Visualization

The following diagram illustrates the direct relationship between the chemical compound, this compound, and its fundamental physical properties.

Caption: Relationship between this compound and its physical properties.

References

- 1. store.astm.org [store.astm.org]

- 2. Video: Boiling Points - Concept [jove.com]

- 3. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 4. store.astm.org [store.astm.org]

- 5. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 6. standards.iteh.ai [standards.iteh.ai]

- 7. standards.iteh.ai [standards.iteh.ai]

- 8. store.astm.org [store.astm.org]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. Federal & State Regulations | ASTM D1078 Standard test method for distillation range of volatile organic liquids | J. J. Keller® Compliance Network [jjkellercompliancenetwork.com]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 14. mt.com [mt.com]

2,2-Diethoxyethylamine solubility characteristics

An In-depth Technical Guide to the Solubility Characteristics of 2,2-Diethoxyethylamine

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (CAS No. 645-36-3), a key chemical intermediate. The document is intended for researchers, scientists, and professionals in chemical synthesis and drug development who utilize this compound in their work. This guide details the physicochemical properties that govern its solubility and presents available data in a structured format.

Physicochemical Properties

This compound is a colorless to light yellow liquid with a chemical structure that dictates its behavior in various solvents.[1][2] Its key physical and chemical properties are summarized in the table below. The presence of a primary amine and two ether functional groups allows for hydrogen bonding, which significantly influences its solubility profile.

| Property | Value | Reference(s) |

| Molecular Formula | C6H15NO2 | [1] |

| Molecular Weight | 133.19 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Boiling Point | 162-163 °C | [1][2][4] |

| Melting Point | -78 °C | [1][2][3] |

| Density | 0.916 g/mL at 25 °C | [1][2][4] |

| Refractive Index | n20/D 1.417 | [1][2][4] |

| pKa | 8.47 (of the conjugate acid) | [1][3] |

| Flash Point | 45 °C (114 °F) | [1][2][3] |

Solubility Characteristics

The solubility of this compound is a critical parameter for its application in synthesis and formulation. Its amphiphilic nature, stemming from the polar amine and ether groups combined with nonpolar ethyl groups, results in a distinct solubility profile.

Qualitative Solubility Data

The compound is readily soluble in water.[1][5][6] This is primarily due to the formation of hydrogen bonds between the amine's nitrogen and ether's oxygen atoms with water molecules. Its solubility in organic solvents is more limited.

| Solvent | Solubility | Reference(s) |

| Water | Soluble | [1][2][5][6] |

| Chloroform | Slightly Soluble | [1][3] |

| Ethyl Acetate | Slightly Soluble | [1][3] |

The structural features governing this solubility are illustrated below.

Figure 1: Chemical structure and key functional groups.

The interplay between the hydrophilic amine/ether groups and the hydrophobic ethyl groups is key to understanding its miscibility.

Figure 2: Logical relationship of structure to solubility.

Experimental Protocol for Solubility Determination

While specific experimental data for this compound is not widely published, a standard protocol for determining the solubility of a liquid amine can be employed. The following outlines a general method for qualitative and semi-quantitative assessment.

Materials and Equipment

-

This compound

-

Selected solvents (e.g., deionized water, ethanol, acetone, toluene, hexane)

-

Calibrated pipettes and volumetric flasks

-

Vortex mixer

-

Analytical balance

-

Temperature-controlled water bath or shaker

-

Visual inspection system (e.g., light box with a dark background)

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for quantitative analysis

General Experimental Workflow

The process involves systematically adding the solute to a fixed volume of solvent and observing the point of saturation.

Figure 3: Experimental workflow for solubility determination.

Procedure

-

Preparation : Add a precise volume (e.g., 10.0 mL) of the chosen solvent to a series of clean, dry vials.

-

Initial Solute Addition : To each vial, add a small, known amount of this compound.

-

Equilibration : Seal the vials and agitate them using a vortex mixer for 1-2 minutes. Place the vials in a temperature-controlled shaker or bath (e.g., at 25 °C) for a sufficient period (typically 24 hours) to ensure equilibrium is reached.

-

Observation : After equilibration, visually inspect the samples against a light and dark background for any signs of insolubility, such as cloudiness, precipitation, or phase separation.

-

Semi-Quantitative Determination : Continue adding known increments of the solute to the vials that show complete dissolution, repeating steps 3 and 4 until saturation is observed. The total amount of solute added before saturation provides a semi-quantitative measure of solubility.

-

Quantitative Measurement : For precise quantification, prepare a saturated solution and allow it to equilibrate. Carefully extract a sample from the supernatant, ensuring no undissolved solute is included. Dilute the sample appropriately and analyze its concentration using a calibrated analytical method like GC or HPLC.

References

- 1. This compound | 645-36-3 [chemicalbook.com]

- 2. This compound, CAS No. 645-36-3 - iChemical [ichemical.com]

- 3. 645-36-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. This compound(645-36-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. CAS # 645-36-3, this compound, Aminoacetaldehyde diethyl acetal - chemBlink [ww.chemblink.com]

An In-depth Technical Guide to the 1H NMR Spectrum of 2,2-Diethoxyethylamine

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2,2-diethoxyethylamine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. This document presents quantitative NMR data, a detailed experimental protocol, and a visual representation of the molecular structure and its proton environments.

Introduction to this compound

This compound, also known as aminoacetaldehyde diethyl acetal, is a versatile primary amine and a valuable building block in organic synthesis. Its chemical structure consists of a central methine (CH) group bonded to a methyleneamine group (-CH2NH2) and two ethoxy groups (-OCH2CH3). This unique arrangement of functional groups gives rise to a distinct 1H NMR spectrum, which is a powerful tool for its identification and purity assessment.

Molecular Structure:

-

IUPAC Name: 2,2-diethoxyethan-1-amine[1]

-

CAS Number: 645-36-3

-

Molecular Formula: C6H15NO2[1]

-

Molecular Weight: 133.19 g/mol [1]

-

SMILES: CCOC(CN)OCC[1]

1H NMR Spectral Data

The 1H NMR spectrum of this compound is characterized by five distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the multiplicity of each signal is determined by the number of neighboring protons, following the n+1 rule.

Table 1: Summary of 1H NMR Data for this compound

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH(OCH2CH3)2 (acetal proton) | 4.42 | Triplet (t) | 5.4 | 1H |

| -OCH2 CH3 (methylene protons) | 3.68 - 3.56 | Multiplet (m) | - | 4H |

| CH2 NH2 (methylene protons) | 2.78 | Doublet (d) | 5.4 | 2H |

| -NH2 (amine protons) | 1.26 | Singlet (s) | - | 2H |

| -OCH2CH3 (methyl protons) | 1.23 | Triplet (t) | 7.1 | 6H |

Note: The multiplet for the -OCH2CH3 protons arises from the diastereotopic nature of these protons and their coupling to the adjacent methyl protons.

Experimental Protocol

While a specific, detailed experimental protocol for the acquisition of the cited spectrum is not publicly available, a general procedure for obtaining a 1H NMR spectrum of a liquid amine sample is provided below. The instrument mentioned in one of the sources is a Varian A-60D NMR spectrometer.[1]

3.1. Sample Preparation

-

Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3).

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to the solution to provide a reference signal at 0 ppm.

-

The solution is transferred to a 5 mm NMR tube.

3.2. NMR Spectrometer Setup and Data Acquisition

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is shimmed to achieve homogeneity.

-

The appropriate acquisition parameters are set, including the number of scans, relaxation delay, and pulse width.

-

The 1H NMR spectrum is acquired at a specified frequency (e.g., 60 MHz, 300 MHz, or 500 MHz).

3.3. Data Processing

-

The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

The spectrum is phased and baseline corrected.

-

The chemical shifts of the signals are referenced to the TMS signal.

-

The integration of each signal is calculated to determine the relative number of protons.

Visualization of Molecular Structure and Proton Environments

The following diagram illustrates the chemical structure of this compound and labels the distinct proton environments corresponding to the signals observed in the 1H NMR spectrum.

Figure 1. Chemical structure of this compound with proton assignments.

References

Technical Guide: ¹³C NMR Spectral Analysis of 2,2-Diethoxyethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,2-diethoxyethylamine. Due to the proprietary nature of spectral databases, this guide outlines the expected spectral characteristics and provides a detailed experimental protocol for data acquisition.

Data Presentation

While the specific experimental ¹³C NMR data for this compound is curated in spectral databases such as SpectraBase, the following table summarizes the expected chemical shifts for each carbon atom based on typical ranges for similar functional groups.[1][2] These assignments are for illustrative purposes and would be confirmed by experimental data.

| Carbon Atom | Assignment | Expected Chemical Shift (δ) in ppm |

| C1 | -CH(O-)₂ (acetal) | 90 - 105 |

| C2 | -CH₂-NH₂ (aminomethylene) | 37 - 50 |

| C3 | -O-CH₂-CH₃ (ethoxy methylene) | 60 - 70 |

| C4 | -CH₃ (ethoxy methyl) | 10 - 20 |

Experimental Protocols

The following is a detailed protocol for the acquisition of a ¹³C NMR spectrum of this compound, synthesized from established methodologies for amines and related small molecules.[3]

Sample Preparation

-

Sample Quantity: Weigh approximately 50-100 mg of high-purity this compound. A higher concentration is preferable for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable timeframe.

-

Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for similar amines due to its good solubilizing properties and well-characterized residual solvent peak.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for calibration (e.g., CDCl₃ at δ = 77.16 ppm).[1]

Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

-

Experiment Type: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 or similar pulse sequence) should be performed.

-

Acquisition Parameters:

-

Pulse Angle: A 30-45° pulse angle is typically used to allow for a shorter relaxation delay.

-

Spectral Width: A spectral width of approximately 240 ppm (e.g., -10 to 230 ppm) is sufficient to cover the expected chemical shift range.

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally adequate.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for sufficient relaxation of the carbon nuclei.

-

Number of Scans (NS): A sufficient number of scans (typically several hundred to a few thousand) should be acquired to achieve an adequate signal-to-noise ratio.

-

-

Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

Data Processing

-

Fourier Transform: The Free Induction Decay (FID) is transformed into the frequency domain spectrum using a Fourier transform.

-

Phasing and Baseline Correction: The spectrum should be carefully phased and the baseline corrected to ensure accurate peak identification and integration.

-

Referencing: The chemical shift axis should be referenced to the TMS signal at 0.00 ppm or the residual solvent peak.

Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with the carbon atoms labeled according to the assignments in the data table.

Caption: Chemical structure of this compound with ¹³C assignments.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 2,2-Diethoxyethylamine

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2,2-diethoxyethylamine, tailored for researchers, scientists, and professionals in drug development. This document details the characteristic vibrational frequencies, experimental protocols for spectral acquisition, and a functional group analysis based on its IR spectrum.

Core Analysis: Interpreting the Vibrational Spectrum

This compound (C₆H₁₅NO₂) is a molecule containing a primary amine (-NH₂) and two ether (C-O-C) functional groups. Its infrared spectrum is characterized by absorption bands corresponding to the vibrational modes of these groups, as well as the hydrocarbon backbone.

The analysis of the IR spectrum of this compound allows for the identification and confirmation of its chemical structure. The key vibrational modes include N-H stretching of the primary amine, C-O stretching of the ether linkages, and various C-H stretching and bending vibrations.

Data Presentation: Quantitative IR Spectral Data

The following table summarizes the principal absorption bands observed in the gas-phase IR spectrum of this compound. This data is compiled from publicly available spectral databases.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3385 | Weak | Asymmetric N-H stretch (primary amine) |

| 3300 | Weak | Symmetric N-H stretch (primary amine) |

| 2975 | Strong | Asymmetric C-H stretch (CH₃) |

| 2930 | Strong | Asymmetric C-H stretch (CH₂) |

| 2875 | Medium | Symmetric C-H stretch (CH₃ and CH₂) |

| 1610 | Weak | N-H scissoring (bending) (primary amine) |

| 1475 | Medium | C-H bending (CH₂) |

| 1445 | Medium | Asymmetric C-H bending (CH₃) |

| 1380 | Medium | Symmetric C-H bending (CH₃) |

| 1125 | Strong | Asymmetric C-O-C stretch (ether) |

| 1060 | Strong | Symmetric C-O-C stretch (ether) |

| 840 | Weak-Medium | N-H wagging (primary amine) |

Experimental Protocols

The acquisition of an infrared spectrum for a liquid sample like this compound can be performed using several standard techniques. The "neat" liquid method is commonly employed due to its simplicity.

Method 1: Neat Liquid Analysis using Salt Plates

This is a common and straightforward method for obtaining the IR spectrum of a pure liquid sample.

Materials:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Demountable salt plates (e.g., NaCl or KBr)

-

Pasteur pipette or dropper

-

This compound sample

-

Solvent for cleaning (e.g., isopropanol (B130326) or chloroform)

-

Kimwipes or other lint-free tissue

-

Sample holder for the spectrometer

Procedure:

-

Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty. Run a background scan to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

-

Sample Preparation: Place one to two drops of the neat this compound liquid onto the center of one salt plate.[1][2][3]

-

Assembling the Cell: Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.[1][2]

-

Mounting the Sample: Secure the salt plate assembly in the spectrometer's sample holder.

-

Spectrum Acquisition: Acquire the infrared spectrum of the sample. Typically, multiple scans are averaged to improve the signal-to-noise ratio.[4]

-

Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with a suitable solvent and a lint-free wipe. Store the plates in a desiccator to prevent damage from moisture.[2]

Method 2: Attenuated Total Reflectance (ATR)

ATR-FTIR is another powerful technique for analyzing liquid samples with minimal sample preparation.

Materials:

-

FTIR Spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)

-

Dropper or pipette

-

This compound sample

-

Solvent for cleaning (e.g., isopropanol)

-

Soft, lint-free wipes

Procedure:

-

Background Spectrum: With the clean and dry ATR crystal in place, collect a background spectrum.

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal surface.[4]

-

Spectrum Acquisition: Acquire the IR spectrum. The IR beam interacts with the sample at the surface of the crystal.[4]

-

Cleaning: After the measurement, clean the ATR crystal surface thoroughly with a solvent-moistened wipe.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for IR spectral analysis and the correlation between the functional groups of this compound and their characteristic IR absorptions.

Caption: Experimental workflow for obtaining the IR spectrum of this compound.

Caption: Correlation of functional groups in this compound with IR absorption regions.

Interpretation of Key Spectral Features

-

N-H Vibrations: The presence of a primary amine is confirmed by the pair of weak to medium intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[5][6][7][8] The N-H bending (scissoring) vibration is typically observed as a weak band around 1610 cm⁻¹.[6][8] A broader, weaker absorption due to N-H wagging can also be seen in the 665-910 cm⁻¹ range.[8]

-

C-O Vibrations: The ether functional groups give rise to strong C-O stretching absorptions.[9][10][11][12] For aliphatic ethers like this compound, a prominent C-O-C stretching band is expected in the 1050-1150 cm⁻¹ region.[9][12] The spectrum shows strong absorptions around 1125 cm⁻¹ and 1060 cm⁻¹, characteristic of the asymmetric and symmetric C-O stretching modes, respectively.

-

C-H Vibrations: The aliphatic ethyl and methylene (B1212753) groups produce characteristic C-H stretching and bending vibrations. Strong C-H stretching bands are observed between 2850 and 3000 cm⁻¹.[13] C-H bending vibrations for CH₂ and CH₃ groups appear in the 1350-1480 cm⁻¹ range.[13]

Conclusion

The infrared spectrum of this compound provides a distinct fingerprint that is highly useful for its identification and structural verification. The key spectral features align well with the expected vibrational modes for a primary amine and two ether functional groups. The experimental protocols outlined provide a reliable means of obtaining high-quality spectra for this and similar liquid-phase compounds. This guide serves as a valuable resource for scientists and researchers engaged in the analysis and characterization of such molecules.

References

- 1. homework.study.com [homework.study.com]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. wikieducator.org [wikieducator.org]

- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. fiveable.me [fiveable.me]

Mass Spectrometry of 2,2-Diethoxyethylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 2,2-Diethoxyethylamine, a versatile primary amine and acetal (B89532) used as an intermediate in pharmaceutical and agrochemical synthesis. Understanding its behavior under mass spectrometric conditions is crucial for reaction monitoring, purity assessment, and metabolite identification. This document outlines typical experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), presents its characteristic electron ionization (EI) mass spectrum, and proposes a detailed fragmentation pathway.

Introduction

This compound (also known as aminoacetaldehyde diethyl acetal) possesses both a primary amine and a diethyl acetal functional group.[1] This bifunctionality dictates its chemical reactivity and its fragmentation pattern in mass spectrometry. Due to the relatively volatile nature of this compound, GC-MS is a primary technique for its analysis. LC-MS may also be employed, potentially with derivatization to enhance chromatographic retention and ionization efficiency.

Data Presentation: Electron Ionization Mass Spectrum

The quantitative data from the electron ionization mass spectrum of this compound is summarized in Table 1. The data is sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[2][3]

Table 1: Electron Ionization Mass Spectrum of this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |

| 30 | 100.0 |

| 44 | 12.8 |

| 45 | 16.5 |

| 58 | 15.6 |

| 72 | 16.5 |

| 88 | 34.9 |

| 103 | 8.3 |

| 133 | 1.8 |

Proposed Fragmentation Pathway

The electron ionization (EI) of this compound initiates a series of fragmentation events. The molecular ion (m/z 133) is observed with low intensity. The fragmentation is dominated by cleavages alpha to the nitrogen atom and within the acetal group, leading to the formation of several characteristic ions. The proposed fragmentation pathway is illustrated in the diagram below.

Caption: Proposed Electron Ionization Fragmentation Pathway.

The base peak at m/z 30 corresponds to the [CH₄N]⁺ ion, which is a characteristic fragment for primary amines resulting from the cleavage of the C-C bond adjacent to the nitrogen.[4][5] The ion at m/z 103 is likely an isobaric combination of [C₄H₉O₂]⁺ from the loss of the aminomethyl radical and [C₅H₁₂NO]⁺ from the loss of an ethoxy radical. The fragment at m/z 88 arises from the subsequent loss of ethylene (B1197577) from the m/z 103 ion. Further fragmentation of these initial products leads to the other observed ions.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of this compound without derivatization, suitable for purity assessment and identification.

1. Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol (B129727) or dichloromethane.

-

Prepare a series of dilutions (e.g., 1, 10, 100 µg/mL) for calibration and sensitivity assessment.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent).

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent).

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injector Temperature: 250 °C.

-

Injection Mode: Split (e.g., 50:1 split ratio) or splitless for trace analysis.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 30-200.

3. Data Analysis:

-

Identify the peak corresponding to this compound by its retention time.

-

Confirm the identity by comparing the acquired mass spectrum with a reference spectrum (e.g., from the NIST library).

-

Quantify the analyte using a calibration curve if required.

Caption: GC-MS Experimental Workflow.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For analysis in complex matrices or for improved sensitivity, LC-MS can be utilized. Derivatization of the primary amine may be necessary to improve retention on reversed-phase columns and to enhance ionization.

1. Derivatization (Optional):

-

A common derivatizing agent for primary amines is 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl).

-

Protocol:

-

To 100 µL of the sample solution, add 100 µL of borate (B1201080) buffer (pH 9.0).

-

Add 200 µL of a 15 mM solution of Fmoc-Cl in acetonitrile.

-

Vortex the mixture and let it react at room temperature for 15 minutes.

-

Quench the reaction by adding 100 µL of 1% formic acid.

-

2. LC-MS Instrumentation and Conditions:

-

Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent).

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS (or equivalent).

-

Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent reversed-phase column.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 10% B.

-

1-10 min: 10-90% B.

-

10-12 min: 90% B.

-

12.1-15 min: 10% B (re-equilibration).

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MS Parameters (for the Fmoc-derivative):

-

Monitor the protonated molecule [M+H]⁺.

-

Optimize fragmentor and collision energy for characteristic product ions in tandem MS (MS/MS) for enhanced selectivity and sensitivity.

-

3. Data Analysis:

-

Identify the peak of the derivatized or underivatized analyte by its retention time and mass-to-charge ratio.

-

Utilize MS/MS transitions for selective detection and quantification in complex matrices.

Caption: LC-MS Experimental Workflow.

Conclusion

The mass spectrometric analysis of this compound is readily achievable using standard GC-MS techniques, with electron ionization providing a characteristic and reproducible fragmentation pattern. The base peak at m/z 30 is a strong indicator of a primary amine structure. For more complex sample matrices or when higher sensitivity is required, LC-MS, potentially coupled with a derivatization strategy, offers a powerful alternative. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working with this compound, enabling its confident identification and quantification in various applications.

References

An In-depth Technical Guide to the Chemical Stability and Storage of 2,2-Diethoxyethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and storage of 2,2-Diethoxyethylamine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who handle or utilize this compound in their work.

Chemical and Physical Properties

This compound, also known as aminoacetaldehyde diethyl acetal (B89532), is a primary amine and an acetal. Its chemical structure consists of a terminal amino group and a diethyl acetal functional group, which dictate its reactivity and stability.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₅NO₂ | [3] |

| Molecular Weight | 133.19 g/mol | [1] |

| Appearance | Clear, colorless to light yellow liquid | [2] |

| Boiling Point | 162-163 °C | [2] |

| Melting Point | < -78 °C | [3] |

| Density | 0.916 g/mL at 25 °C | [2] |

| Flash Point | 45 °C | [2] |

| Solubility | Soluble in water | [3] |

Table 1: Physicochemical Properties of this compound

Chemical Stability and Degradation Pathways

The stability of this compound is influenced by the presence of its two primary functional groups: the amine and the acetal. The molecule is susceptible to degradation under various conditions, including hydrolysis, oxidation, and thermal stress.

Hydrolytic Degradation

The acetal functional group is prone to hydrolysis under acidic conditions, which is a common degradation pathway for this class of compounds. The presence of water and an acid catalyst will lead to the cleavage of the C-O bonds of the acetal, yielding ethanol (B145695) and aminoacetaldehyde. The primary amine can also be protonated under acidic conditions, which may influence the overall degradation kinetics. The general mechanism for acid-catalyzed acetal hydrolysis is a well-established process.

Oxidative Degradation

The primary amine group in this compound is susceptible to oxidation. Oxidizing agents can lead to the formation of various degradation products. While specific studies on this molecule are limited, primary amines are known to undergo oxidation to form nitroso, nitro, and other oxidized species. The presence of trace metals can catalyze these oxidative processes.

Thermal Degradation

Elevated temperatures can induce thermal degradation of this compound. While the molecule is relatively stable at its boiling point for short periods, prolonged exposure to high temperatures can lead to decomposition.[2] Hazardous decomposition products formed under fire conditions include carbon oxides and nitrogen oxides. The specific non-combustive thermal degradation pathways for this molecule are not well-documented, but for aliphatic amines, thermal stress can lead to dealkylation and other fragmentation reactions.

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the integrity and purity of this compound. The following recommendations are based on safety data sheets and general chemical handling guidelines.

| Parameter | Recommendation | Reference(s) |

| Storage Temperature | Store in a cool place. | [2] |

| Container | Keep container tightly closed in a dry and well-ventilated place. | [2] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | [2] |

| Incompatible Materials | Acids, acid chlorides, acid anhydrides, strong oxidizing agents, and carbon dioxide. | [2] |

| Handling Precautions | Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Keep away from sources of ignition. | [2] |

Table 2: Recommended Storage and Handling Conditions for this compound

Experimental Protocols

The following sections provide detailed methodologies for assessing the stability of this compound. These protocols are based on established practices for forced degradation studies and analytical method development for similar aliphatic amines.[4][5]

Forced Degradation Study Protocol

A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.[4][5] The recommended extent of degradation is between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[4]

4.1.1 Acid and Base Hydrolysis

-

Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile (B52724)/water).

-

To separate aliquots, add an equal volume of 0.2 M HCl (for acid hydrolysis) or 0.2 M NaOH (for base hydrolysis) to achieve a final concentration of 0.1 M acid or base.

-

Incubate the solutions at a controlled temperature (e.g., 60 °C) and monitor the degradation over time (e.g., 0, 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot and neutralize it (with NaOH for the acid sample, and HCl for the base sample) to stop the reaction.

-

Analyze the samples by a suitable analytical method (see Section 4.2).

4.1.2 Oxidative Degradation

-

Prepare a solution of this compound (e.g., 1 mg/mL).

-

Add a solution of hydrogen peroxide to achieve a final concentration of, for example, 3%.

-

Store the solution at room temperature, protected from light, and monitor the degradation over time.

-

Analyze the samples at appropriate intervals.

4.1.3 Thermal Degradation

-

For solid-state studies, place a known amount of this compound in a controlled temperature oven (e.g., 80 °C).

-

For solution-state studies, prepare a solution of the compound and incubate it at the same temperature.

-

Monitor the degradation over time by analyzing samples at set intervals.

4.1.4 Photostability

-

Expose the solid compound and a solution of the compound to light conditions as specified in the ICH Q1B guideline (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[6]

-

A control sample should be protected from light.

-

Analyze the exposed and control samples.

Analytical Methods for Stability Assessment

Due to its volatility and lack of a strong UV chromophore, Gas Chromatography (GC) is a suitable technique for the analysis of this compound. High-Performance Liquid Chromatography (HPLC) can also be employed, typically requiring derivatization to enhance detection.

4.2.1 Gas Chromatography-Flame Ionization Detection (GC-FID) Method for Purity

-

Instrumentation: Gas chromatograph with a flame ionization detector.

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5 or equivalent).

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure the separation of the main peak from any potential impurities or degradation products.

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., methanol (B129727) or isopropanol).

4.2.2 High-Performance Liquid Chromatography with UV Detection (HPLC-UV) after Derivatization

Since aliphatic amines lack a significant chromophore, pre-column derivatization is necessary for sensitive UV detection.[7][8][9] A common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl) or dansyl chloride.[8]

-

Derivatization Procedure:

-

Mix a solution of this compound with a borate (B1201080) buffer (pH ~9).

-

Add a solution of the derivatizing agent (e.g., FMOC-Cl in acetonitrile).

-

Allow the reaction to proceed for a specified time at a controlled temperature.

-

Quench the reaction if necessary.

-

-

HPLC Conditions:

-

Instrumentation: HPLC system with a UV or fluorescence detector.

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection Wavelength: Dependent on the derivatizing agent used (e.g., ~265 nm for FMOC derivatives).

-

Synthesis and Purification Workflow

This compound is a valuable synthetic intermediate.[10] A general understanding of its synthesis can provide insights into potential process-related impurities. A common synthetic route involves the reaction of chloroacetaldehyde (B151913) diethyl acetal with an amine source.

Conclusion

This technical guide has summarized the key aspects of the chemical stability and storage of this compound. The primary degradation pathways involve acid-catalyzed hydrolysis of the acetal group and oxidation of the amine functionality. Proper storage in a cool, dry, and inert environment, away from incompatible materials, is essential to maintain its quality. The provided experimental protocols for forced degradation studies and analytical methods offer a framework for researchers to assess the stability of this compound and develop robust, stability-indicating assays. A thorough understanding of these factors is critical for its effective use in research and development, particularly in the synthesis of pharmaceutical intermediates.

References

- 1. This compound | C6H15NO2 | CID 69524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 645-36-3 [chemicalbook.com]

- 3. Ethanamine, 2,2-diethoxy- [webbook.nist.gov]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. academic.oup.com [academic.oup.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Reactivity of the Primary Amine in 2,2-Diethoxyethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the primary amine in 2,2-diethoxyethylamine, a versatile bifunctional molecule. The interplay of its nucleophilic and basic properties, influenced by the presence of the acetal (B89532) group, makes it a valuable building block in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic scaffolds relevant to drug discovery and development. This document outlines the fundamental reactivity of the primary amine, supported by quantitative data, detailed experimental protocols for key transformations, and visualizations of reaction pathways and workflows.

Core Reactivity Principles: Nucleophilicity and Basicity

The reactivity of the primary amine in this compound is fundamentally governed by the lone pair of electrons on the nitrogen atom, which allows it to act as both a nucleophile and a base.

Basicity: The basicity of an amine is quantified by the pKa of its conjugate acid. For this compound, the pKa of its protonated form is approximately 8.47[1][2]. This value indicates that it is a moderately strong base, capable of readily accepting a proton in acidic media.

Nucleophilicity: As a primary amine, this compound is a potent nucleophile, readily attacking electron-deficient centers[3][4]. The nucleophilicity of amines is a complex interplay of several factors:

-

Electronic Effects: The ethyl groups of the diethoxy moiety are electron-donating, which can slightly increase the electron density on the nitrogen atom, enhancing its nucleophilicity.

-

Steric Effects: The diethoxyethyl group is sterically more demanding than a simple alkyl group. This steric hindrance can influence the rate of reaction, particularly with bulky electrophiles[3][5][6]. In general, the nucleophilicity of amines follows the trend: primary > secondary > tertiary, largely due to decreasing steric hindrance[3].

-

Solvent Effects: The solvent can play a crucial role in modulating the nucleophilicity of the amine through solvation effects.

Key Reactions of the Primary Amine

The nucleophilic nature of the primary amine in this compound enables its participation in a variety of important organic transformations.

Acylation

Primary amines readily undergo acylation with acylating agents such as acyl chlorides and acid anhydrides to form stable amide products. This reaction is a fundamental transformation for the introduction of acyl groups and the formation of peptide bonds.

Table 1: Representative Acylation Reaction Data

| Acylating Agent | Solvent | Base | Temperature (°C) | Product | Yield (%) | Reference |

| Acetyl Chloride | Dichloromethane | Triethylamine (B128534) | 0 to RT | N-(2,2-diethoxyethyl)acetamide | >95 (typical) | [7] |

| Acetic Anhydride | Neat | None | Reflux | N-(2,2-diethoxyethyl)acetamide | High (typical) | General Knowledge |

Alkylation

Alkylation of this compound with alkyl halides leads to the formation of secondary and tertiary amines, and ultimately quaternary ammonium (B1175870) salts. However, these reactions can be difficult to control, often resulting in a mixture of products due to the increasing nucleophilicity of the alkylated products[8]. Reductive amination provides a more controlled method for the synthesis of N-substituted derivatives.

Table 2: Representative Alkylation Reaction Data

| Alkylating Agent | Solvent | Base | Temperature (°C) | Product(s) | Yield (%) | Reference |

| Ethyl Iodide | Ethanol | K₂CO₃ | Reflux | Mixture of N-ethyl and N,N-diethyl derivatives | Variable | [8][9] |

| Benzaldehyde (B42025) (Reductive Amination) | Methanol | NaBH₄ | RT | N-benzyl-2,2-diethoxyethylamine | High (typical) | General Knowledge |

Schiff Base Formation

The reaction of this compound with aldehydes and ketones results in the formation of imines, also known as Schiff bases. This reversible reaction is a cornerstone of its use in the synthesis of various heterocyclic systems[10]. The formation of the imine is typically catalyzed by acid.

Table 3: Representative Schiff Base Formation Data

| Carbonyl Compound | Solvent | Catalyst | Temperature (°C) | Product | Yield (%) | Reference |

| Benzaldehyde | Ethanol | Acetic Acid (cat.) | Reflux | N-benzylidene-2,2-diethoxyethylamine | High (typical) | [11][12][13] |

Applications in Heterocyclic Synthesis

The dual functionality of this compound, possessing both a nucleophilic primary amine and a masked aldehyde (in the form of the acetal), makes it a particularly useful synthon for the construction of complex heterocyclic molecules.

Pomeranz-Fritsch Reaction for Isoquinoline (B145761) Synthesis

A classic application of this compound is in the Pomeranz-Fritsch reaction to synthesize isoquinolines[11][12][13][14][15]. The reaction proceeds in two main stages: the formation of a benzalaminoacetal (a Schiff base) from a benzaldehyde derivative and this compound, followed by an acid-catalyzed intramolecular electrophilic cyclization and subsequent elimination to afford the isoquinoline ring system.

Table 4: Pomeranz-Fritsch Reaction Data

| Benzaldehyde Derivative | Acid Catalyst | Temperature (°C) | Product | Yield (%) | Reference |

| Benzaldehyde | Concentrated H₂SO₄ | 100 | Isoquinoline | Moderate | [11][12][13] |

| 3-Ethoxybenzaldehyde | H₂SO₄ | - | 7-Ethoxyisoquinoline | 80 | [14] |

Imidazole (B134444) Synthesis

This compound can serve as a key building block in the synthesis of substituted imidazoles[16][17][18][19][20][21]. In a typical approach, it can react with a 1,2-dicarbonyl compound and an aldehyde in a multi-component reaction, or be used to introduce a C2-aminoethyl substituent onto a pre-formed imidazole ring.

Experimental Protocols

General Protocol for Acylation with Acyl Chlorides

-

Dissolve this compound (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the acyl chloride (1.1 eq.) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide.

-

Purify the product by column chromatography or recrystallization as needed.

General Protocol for the Pomeranz-Fritsch Reaction

-

Schiff Base Formation: In a round-bottom flask, combine the substituted benzaldehyde (1.0 eq.) and this compound (1.0-1.2 eq.) in a suitable solvent such as ethanol.

-

Stir the mixture at room temperature or with gentle heating until the formation of the benzalaminoacetal is complete (monitored by TLC or disappearance of the aldehyde).

-

Remove the solvent under reduced pressure.

-

Cyclization: Carefully add the crude benzalaminoacetal to a cooled, stirred solution of a strong acid (e.g., concentrated sulfuric acid).

-

Slowly heat the reaction mixture to the desired temperature (typically 100-160 °C) and maintain for the specified time.

-

After cooling, carefully pour the reaction mixture onto crushed ice.

-

Basify the aqueous solution with a strong base (e.g., NaOH or NH₄OH) to a pH > 10.

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts, dry over a suitable drying agent, and concentrate under reduced pressure.

-

Purify the resulting isoquinoline derivative by column chromatography or distillation.

Visualizations

Caption: Workflow of the Pomeranz-Fritsch reaction for isoquinoline synthesis.

Caption: Major reaction pathways of the primary amine in this compound.

Conclusion

The primary amine of this compound exhibits robust nucleophilic and moderate basic character, making it a highly versatile functional group in organic synthesis. Its utility is particularly pronounced in the construction of nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals. The presence of the diethoxyethyl group provides a latent aldehyde functionality and introduces steric factors that can be strategically exploited in synthesis. A thorough understanding of its reactivity, guided by the principles and data presented in this guide, is essential for its effective application in research and development, particularly in the field of medicinal chemistry.

References

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. 645-36-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. QUANTUM CHEMICAL STUDY OF THE STERIC EFFECT OF SUBSTITUENT ON THE REACTIVITY OF TERTIARY AMINES IN THE REACTION WITH 2-(CHLOROMETHYL)OXIRANE | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. jetir.org [jetir.org]

- 11. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 13. chemistry-reaction.com [chemistry-reaction.com]

- 14. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 15. www-leland.stanford.edu [www-leland.stanford.edu]

- 16. This compound|645-36-3 - MOLBASE Encyclopedia [m.molbase.com]

- 17. wjpsonline.com [wjpsonline.com]

- 18. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 19. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Imidazole synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis and Purification of 2,2-Diethoxyethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2,2-diethoxyethylamine, a valuable building block in the preparation of various heterocyclic compounds and pharmaceutical intermediates. This document details the primary synthetic route from chloroacetaldehyde (B151913) diethyl acetal (B89532), including a thorough experimental protocol. It also covers purification methods and presents key quantitative data to assist researchers in achieving high-purity material.

Introduction

This compound, also known as aminoacetaldehyde diethyl acetal, is a primary amine featuring a protected aldehyde functionality. This unique structural characteristic makes it a versatile reagent in organic synthesis, notably in the construction of isoquinolines via the Pomeranz-Fritsch reaction and in the synthesis of substituted imidazoles.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 645-36-3 | [2][3][4] |

| Molecular Formula | C6H15NO2 | [3][5] |